![molecular formula C24H17ClF4N2O B2815554 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 477711-64-1](/img/structure/B2815554.png)

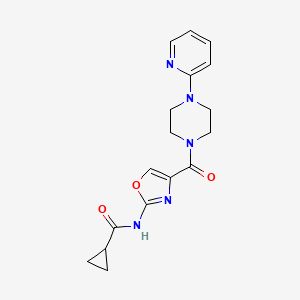

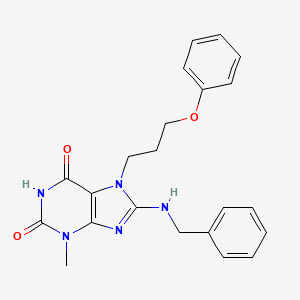

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

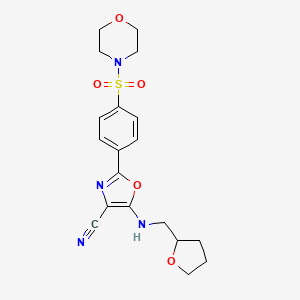

The compound “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a trifluoromethyl group, and two benzyl groups, one of which is substituted with a chloro and a fluoro group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the benzyl groups. One possible method for the synthesis of the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could potentially be introduced using a reagent such as trifluoromethyltrimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which would contribute to the compound’s reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which would also affect the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions . The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in the body. The compound’s melting point, boiling point, and other physical properties could be predicted based on its molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

Research on fluoro-substituted benzopyran and pyrazole derivatives has shown significant advancements in the synthesis of complex molecules with potential biological activities. Holzer et al. (2010) developed a straightforward, two-step synthesis method for fluoro substituted chromeno[2,3-c]pyrazol- and benzothieno[2′,3′:5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds were synthesized through a reaction involving fluoro substituted 2-fluorobenzoyl chlorides or 3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride, demonstrating the versatility of fluoro-substituted compounds in synthesizing novel fused ring systems (Holzer et al., 2010).

Biological Activities and Applications

Pyrazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010). Furthermore, Liu et al. (2019) explored the design and synthesis of novel pyrazole derivatives with benzo[d]thiazole, demonstrating their potent anticancer activities through in vitro testing against various cancer cell lines (Liu et al., 2019).

Molecular Synthesis and Crystal Structures

The synthesis of complex molecular structures based on pyrazole and its derivatives is a crucial area of research. Qi et al. (2015) developed synthetic routes for preparing oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate and evaluated their xanthine oxidase inhibitory activity, showcasing the application of pyrazole derivatives in enzyme inhibition studies (Qi et al., 2015).

Advanced Material Applications

The electronic structures and optical properties of compounds containing pyrazole rings are of interest for materials science research. Shang et al. (2013) conducted a quantum-chemical study on the electronic structures and optical properties of heteroleptic iridium(III) complexes with pyrazole-based ligands, indicating potential applications in phosphorescent materials and organic light-emitting diodes (Shang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF4N2O/c25-21-2-1-3-22(26)20(21)15-32-19-10-6-17(7-11-19)23-12-13-31(30-23)14-16-4-8-18(9-5-16)24(27,28)29/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMNSXZIWSWLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)CC4=CC=C(C=C4)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)

![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)